N-(3-cyanothiophen-2-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

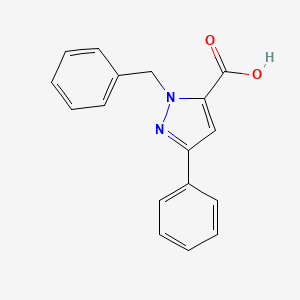

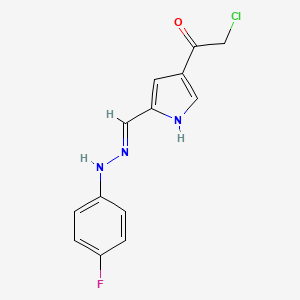

“N-(3-cyanothiophen-2-yl)isobutyramide” is a novel heterocyclic amide derivative . It is a compound that contains the functional group R−CO−NHR, which is typically formed when a carboxylic acid reacts with an amine .

Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .科学的研究の応用

Antioxidant Activity

N-(3-cyanothiophen-2-yl)-2-methylpropanamide exhibits moderate antioxidant activity. Researchers have evaluated its in vitro antioxidant potential using assays like ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity. In laboratory conditions, it has been tested against both Gram-positive and Gram-negative bacterial strains. Additionally, it exhibits substantial activity against yeasts, including Candida glabrata and Candida krusei . Such antimicrobial properties are valuable for potential therapeutic applications.

Biological Molecule Interactions

Computational studies using density functional theory (DFT) have explored the interactions between N-(3-cyanothiophen-2-yl)-2-methylpropanamide and DNA bases (such as guanine, thymine, adenine, and cytosine). These investigations provide insights into its binding affinity and potential biological relevance .

Chemical Structure and Synthesis

The compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. Its crystal structure has been characterized using techniques like FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography .

Pharmaceutical Applications

Amide compounds, including N-(3-cyanothiophen-2-yl)-2-methylpropanamide, are essential components of many pharmaceuticals. Researchers continue to explore their potential as antifungal, antibacterial, anticonvulsant, analgesic, and anti-inflammatory agents .

Materials Science and Polymers

Amides find applications beyond biology and medicine. They play a role in polymers, dyes, and liquid crystals. Investigating the properties of N-(3-cyanothiophen-2-yl)-2-methylpropanamide in these contexts could reveal novel materials or functional components .

作用機序

Target of Action

N-(3-cyanothiophen-2-yl)-2-methylpropanamide, also known as N-(3-cyanothiophen-2-yl)isobutyramide, is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known to possess significant antioxidant and antimicrobial properties .

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTNODPWIUVANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)